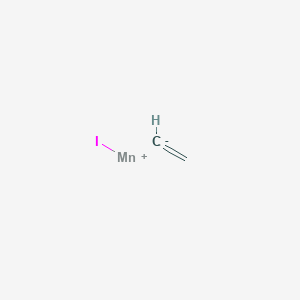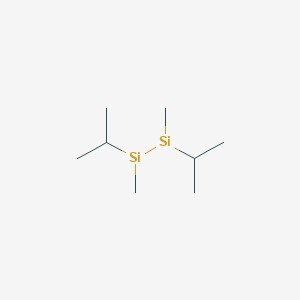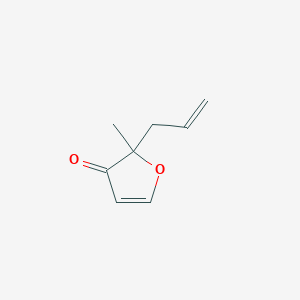![molecular formula C19H19NO3 B12548692 3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one CAS No. 160538-63-6](/img/structure/B12548692.png)
3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[®-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. Its unique structure, featuring both a phenylbutanoyl and a phenyloxazolidinone moiety, makes it a valuable tool in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[®-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one typically involves the reaction of ®-3-Phenylbutanoic acid with 4alpha-phenyloxazolidin-2-one under specific conditions. The process often requires the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[®-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[®-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-[®-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding is crucial in asymmetric synthesis, where the compound acts as a chiral auxiliary to direct the formation of a specific enantiomer.
Comparación Con Compuestos Similares
Similar Compounds
3-[(S)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one: The enantiomer of the compound, differing only in the configuration of the chiral center.
4alpha-Phenyloxazolidin-2-one: Lacks the phenylbutanoyl group but shares the oxazolidinone core structure.
3-Phenylbutanoic acid: Contains the phenylbutanoyl moiety but lacks the oxazolidinone ring.
Uniqueness
3-[®-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one is unique due to its dual functionality, combining both a chiral center and an oxazolidinone ring. This combination enhances its utility in asymmetric synthesis, making it a valuable tool for producing enantiomerically pure compounds.
Propiedades
Número CAS |
160538-63-6 |
|---|---|
Fórmula molecular |
C19H19NO3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(4R)-4-phenyl-3-[(3R)-3-phenylbutanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H19NO3/c1-14(15-8-4-2-5-9-15)12-18(21)20-17(13-23-19(20)22)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3/t14-,17+/m1/s1 |
Clave InChI |
QTEDIMBXZHKQES-PBHICJAKSA-N |
SMILES isomérico |
C[C@H](CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(CC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)

![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)

![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)

![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)

